An In-Depth Technical Guide to Bis(2-mercaptoethyl) Ether: Structure, Properties, and Applications
An In-Depth Technical Guide to Bis(2-mercaptoethyl) Ether: Structure, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bis(2-mercaptoethyl) ether, a versatile dithiol compound. It details the molecule's chemical structure, physicochemical properties, core reactivity, synthesis, and key applications in polymer chemistry and materials science, offering field-proven insights for professionals in research and development.
Chemical Identity and Structure
Bis(2-mercaptoethyl) ether is an organosulfur compound featuring two terminal thiol (-SH) groups connected by a flexible ether linkage. This bifunctional nature is central to its utility in chemical synthesis.
Nomenclature and Identification:
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Common Name: 2-Mercaptoethyl ether, Bis(2-mercaptoethyl) ether[1][2]
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Synonyms: 2,2'-Oxydiethanethiol, Di(2-mercaptoethyl) Ether[1][5][6]
The structure consists of a 3-oxapentane backbone with thiol groups at the 1 and 5 positions. The central oxygen atom imparts polarity and flexibility, while the terminal thiols provide reactive sites for a variety of chemical transformations.
Caption: Chemical structure of bis(2-mercaptoethyl) ether.
Physicochemical Properties
Bis(2-mercaptoethyl) ether is a colorless to light yellow liquid at room temperature with a characteristic strong, unpleasant odor (stench) typical of mercaptans.[7] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Weight | 138.24 g/mol | [3][5] |
| Boiling Point | 217 °C | [3][5] |
| Flash Point | 90 °C | [5] |
| Density / Specific Gravity | 1.12 g/cm³ (at 20°C) | [5] |
| Refractive Index | 1.52 (at 20°C) | [5] |
| Purity | >95.0% (by GC) | [5][6] |
Reactivity and Chemical Behavior
The chemical behavior of bis(2-mercaptoethyl) ether is dominated by its two thiol groups. These groups are nucleophilic and readily undergo oxidation.
Oxidation to Disulfides
Thiols can be oxidized to form disulfide bridges (-S-S-). This is a common reaction for thiols and is a critical aspect of protein chemistry involving cysteine residues.[8] With a dithiol like bis(2-mercaptoethyl) ether, this can occur either intramolecularly to form a cyclic disulfide or intermolecularly to form linear polymers or oligomers. This oxidative coupling can be achieved with mild oxidizing agents like iodine or even atmospheric oxygen.[8]
Causality: The propensity for oxidation necessitates storing the compound under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures to prevent degradation and polymerization over time.[5]
Nucleophilic Reactions
The thiolate anion (RS⁻), formed by deprotonating the thiol group with a base, is a potent nucleophile. This allows bis(2-mercaptoethyl) ether to participate in a range of nucleophilic substitution and addition reactions.
A key application of this reactivity is in Thiol-Ene "Click" Chemistry . This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene').[9] It can be initiated by free radicals (often using UV light) or catalyzed by a base.[9][10] The reaction is highly efficient, proceeds rapidly under mild conditions, and produces a stable thioether linkage with high yields and no side products, making it a "click" reaction.[11][12]
Expert Insight: The bifunctional nature of bis(2-mercaptoethyl) ether makes it an excellent crosslinking agent in thiol-ene polymerizations.[4] When reacted with molecules containing two or more 'ene' groups, it can form extensive polymer networks. This is foundational to its use in creating thermosetting resins, hydrogels, and high-performance optical materials.[4]
Caption: Workflow for Thiol-Ene "Click" Polymerization.
Metal Chelation
The soft sulfur atoms of the thiol groups are excellent ligands for soft metal ions. This allows bis(2-mercaptoethyl) ether to act as a bidentate or bridging chelating agent, forming stable complexes with metals like nickel, palladium, and platinum. This property is relevant in coordination chemistry and for the sequestration of heavy metals.
Synthesis and Purification
While commercially available from suppliers like TCI and Spectrum Chemical, understanding its synthesis provides insight into potential impurities.[13][14] A common laboratory and industrial method involves a two-step process starting from thiodiglycol.[2][15]
Protocol: Two-Step Synthesis from Thiodiglycol
This protocol is based on established chemical transformations described in the literature.[15]
Step 1: Formation of the Isothiouronium Salt
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Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add thiourea (2.2 eq) and concentrated hydrochloric acid (2.2 eq).
-
Dissolution: Stir and warm the mixture to approximately 32°C until all solids dissolve.
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Addition: Slowly add thiodiglycol (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature below 40°C.
-
Reaction: Add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) and slowly heat the mixture to 70-100°C. Maintain this temperature for 7-8 hours.
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Result: The reaction mixture, containing the intermediate bis(isothiouronium) salt, is cooled and used directly in the next step.
Causality: This step converts the hydroxyl groups of thiodiglycol into much better leaving groups via the formation of an isothiouronium salt, preparing the molecule for nucleophilic attack by a sulfur source, which in this case is the thiourea itself after rearrangement and hydrolysis.
Step 2: Alkaline Hydrolysis
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Setup: To the cooled reaction mixture from Step 1, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Hydrolysis: Slowly add a solution of a strong base (e.g., NaOH or a buffered alkaline solution) while vigorously stirring. Control the addition to keep the temperature between 40-50°C. The pH should be maintained in the 10-11 range.[15]
-
Workup: After the reaction is complete, cool the mixture and separate the organic layer (the lower, oily layer).
-
Purification: Wash the organic layer with water and brine. Add a small amount of an antioxidant (e.g., BHT) to prevent oxidation. Purify the crude product by vacuum distillation to yield pure bis(2-mercaptoethyl) ether.[15]
Trustworthiness: Each step can be monitored for completion using techniques like TLC or GC. The final product purity should be confirmed by GC analysis and its identity verified by spectroscopic methods (NMR, IR). A purity of >99% is achievable with this method.[15]
Applications in Research and Drug Development
The unique properties of bis(2-mercaptoethyl) ether make it a valuable tool in several advanced applications.
-
Polymer and Materials Science: Its primary application is as a dithiol crosslinker or chain extender in polymer synthesis.[4] It is used to create high-performance materials, including:
-
Optical Polymers: The sulfur atoms contribute to a high refractive index, making polymers derived from it useful for optical lenses and coatings.
-
Thermosetting Resins and Adhesives: Its ability to form robust, cross-linked networks via thiol-ene chemistry leads to strong and durable materials.[4]
-
Non-Isocyanate Polyurethanes (NIPUs): It serves as a building block in more environmentally friendly polyurethane synthesis pathways.[4]
-
-
Drug Development and Bioconjugation: While not a polymeric drug itself, its role as a linker is significant.[16][17] The dithiol functionality allows it to bridge two different molecular entities. For example, it can be used to synthesize linkers for antibody-drug conjugates (ADCs), where one thiol reacts with a component on the antibody and the other reacts with the cytotoxic payload. Its flexible ether backbone can help with solubility and spatial orientation.
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Self-Assembled Monolayers (SAMs): The thiol groups have a strong affinity for gold surfaces. This allows bis(2-mercaptoethyl) ether to be used in creating functionalized surfaces for biosensors, electronics, and nanotechnology applications. The two thiol groups enable the formation of "stapled" or looped structures on the surface, leading to more stable and organized monolayers.
Safety and Handling
Bis(2-mercaptoethyl) ether must be handled with appropriate care due to its chemical properties and potential hazards.
-
Hazards:
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[13][18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][13][18]
-
Avoid contact with skin, eyes, and clothing.[13][18] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[13][18]
-
-
Storage:
References
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Thiol–ene reaction. (2023). In Wikipedia. Retrieved from [Link]
- North, M., & O'Malley, C. (2010). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 132(18), 6445–6455.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry.
- Winterbourn, C. C., & Metodiewa, D. (1999). Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. Free radical biology & medicine, 27(3-4), 322–328.
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2-Mercaptoethyl ether. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
- Geminal-dithiol-based precursors for reactive sulfur species. (2023).
- Synthesis, structures, properties, and reactivity of new Group 10 heteroleptic dithiolene complexes. (2018). Tulane University.
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Dithiol. (2023). In Wikipedia. Retrieved from [Link]
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Bis(2-mercaptoethyl) sulfide. (n.d.). PubChem. Retrieved from [Link]
- CN102531977A - Synthesis method for bis(2-mercaptoethyl) sulfide. (2012). Google Patents.
- Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (2024). Molecules, 29(6), 1295.
- Polymeric drugs: Advances in the development of pharmacologically active polymers. (2021). Advanced Drug Delivery Reviews, 173, 49-68.
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Polymer-Based Drug Delivery Services. (n.d.). Symeres. Retrieved from [Link]
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